molecular formula C19H21N3O2S B2754180 6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione CAS No. 902579-43-5

6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione

Cat. No.: B2754180
CAS No.: 902579-43-5
M. Wt: 355.46
InChI Key: VIORPVHNIUUNAI-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry This particular compound features a quinazoline core with methoxy groups at positions 6 and 7, an amino group at position 4, and a thione group at position 2

Scientific Research Applications

6,7-Dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data, it’s not possible to provide a detailed analysis of the safety and hazards of this specific compound .

Mechanism of Action

Mode of Action

Based on its structural similarity to other quinazoline derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Quinazoline derivatives have been known to interact with various biochemical pathways, including signal transduction, cell cycle regulation, and apoptosis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental influences on the action of “6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1h)-thione” are currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Amination: The amino group at position 4 can be introduced by reacting the intermediate with an appropriate amine, such as 2-(4-methylphenyl)ethylamine, under suitable conditions.

    Thionation: The thione group at position 2 can be introduced by reacting the intermediate with a sulfurizing agent like phosphorus pentasulfide (P2S5) or Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the thione group, converting it to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Thiols or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-4-aminoquinazoline: Lacks the 2-(4-methylphenyl)ethyl group and thione group, resulting in different chemical properties and biological activities.

    4-{[2-(4-Methylphenyl)ethyl]amino}quinazoline-2(1H)-thione:

    6,7-Dimethoxyquinazoline-2(1H)-thione: Lacks the 4-{[2-(4-methylphenyl)ethyl]amino} group, leading to different biological activities.

Uniqueness

6,7-Dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of methoxy groups, an amino group, and a thione group in the quinazoline core makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

902579-43-5

Molecular Formula

C19H21N3O2S

Molecular Weight

355.46

IUPAC Name

6,7-dimethoxy-4-[2-(4-methylphenyl)ethylamino]-1H-quinazoline-2-thione

InChI

InChI=1S/C19H21N3O2S/c1-12-4-6-13(7-5-12)8-9-20-18-14-10-16(23-2)17(24-3)11-15(14)21-19(25)22-18/h4-7,10-11H,8-9H2,1-3H3,(H2,20,21,22,25)

InChI Key

VIORPVHNIUUNAI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CCNC2=NC(=S)NC3=CC(=C(C=C32)OC)OC

solubility

not available

Origin of Product

United States

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